sec-Pentylbromomagnesium

Description

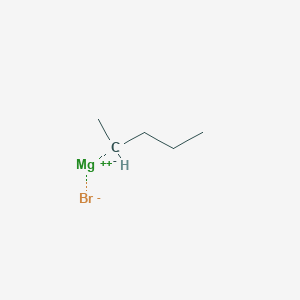

sec-Pentylbromomagnesium is a Grignard reagent with the chemical formula $ \text{CH}3\text{CH}(\text{CH}2\text{CH}2\text{CH}3)\text{MgBr} $. It is derived from sec-pentyl bromide (2-bromopentane) and magnesium metal, typically synthesized in anhydrous tetrahydrofuran (THF) under inert conditions. Grignard reagents like this compound are pivotal in organic synthesis for forming carbon-carbon bonds, enabling nucleophilic additions to carbonyl groups, and constructing complex alkyl chains. The secondary alkyl structure introduces steric hindrance, which influences its reactivity and stability compared to primary or tertiary analogs .

Properties

CAS No. |

57325-22-1 |

|---|---|

Molecular Formula |

C5H11BrMg |

Molecular Weight |

175.35 g/mol |

IUPAC Name |

magnesium;pentane;bromide |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

GYAMWRCWAQSACP-UHFFFAOYSA-M |

Canonical SMILES |

CCC[CH-]C.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

sec-Pentylbromomagnesium is prepared through the Grignard reaction, which involves the reaction of an alkyl halide with magnesium metal in an anhydrous solvent. The synthetic route for 2-pentyl magnesium bromide is as follows:

-

Synthetic Route

Reactants: 1-bromopentane (C5H11Br) and magnesium turnings (Mg).

Solvent: Anhydrous diethyl ether.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature until the magnesium is completely consumed.

-

Industrial Production Methods

- Industrial production of 2-pentyl magnesium bromide follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

sec-Pentylbromomagnesium undergoes various types of chemical reactions, primarily due to its strong nucleophilic and basic properties. Some of the key reactions include:

-

Addition Reactions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Example: Reaction with formaldehyde (HCHO) to form 1-pentanol.

-

Substitution Reactions

Halides: Can react with alkyl halides to form higher alkanes.

Example: Reaction with methyl iodide (CH3I) to form hexane.

-

Reduction Reactions

Oxidizing Agents: Can reduce certain oxidizing agents, although this is less common.

-

Common Reagents and Conditions

Reagents: Aldehydes, ketones, alkyl halides, and carbon dioxide.

Conditions: Typically carried out in anhydrous solvents under inert atmospheres to prevent hydrolysis.

-

Major Products

- The major products of these reactions are alcohols, alkanes, and carboxylic acids, depending on the specific reactants used.

Scientific Research Applications

sec-Pentylbromomagnesium has a wide range of applications in scientific research, including:

-

Chemistry

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Catalysis: Acts as a catalyst in certain organic reactions, such as cross-coupling reactions.

-

Biology

Bioconjugation: Used in the modification of biomolecules for research purposes.

-

Medicine

Drug Synthesis: Plays a role in the synthesis of pharmaceutical intermediates and active compounds.

-

Industry

Material Science: Used in the preparation of specialized materials and polymers.

Mechanism of Action

The mechanism of action of 2-pentyl magnesium bromide involves its role as a nucleophile and base in chemical reactions. The compound’s magnesium-carbon bond is highly polarized, with the carbon atom carrying a partial negative charge, making it highly reactive towards electrophiles. The key steps in its mechanism include:

Nucleophilic Addition: The nucleophilic carbon attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.

Protonation: The resulting alkoxide intermediate is typically protonated to yield the final alcohol product.

Comparison with Similar Compounds

Reactivity in Nucleophilic Additions

The secondary alkyl group in sec-pentylbromomagnesium reduces its nucleophilicity compared to primary Grignard reagents. For example:

- n-Pentylmagnesium bromide (primary) readily adds to ketones (e.g., acetone) at low temperatures (−20°C).

- This compound exhibits slower reaction kinetics with ketones, often requiring elevated temperatures (0–25°C) or prolonged stirring.

Steric and Electronic Effects

The branched structure of this compound introduces steric hindrance, which impacts its compatibility in sterically crowded reactions. For instance:

- In coupling reactions with aryl halides, this compound may yield lower conversion rates than linear analogs due to hindered access to catalytic sites.

- Comparative studies with 2-bromo-N-{[(2-sec-butylphenyl)amino]carbonothioyl}benzamide (a structurally complex sec-alkyl derivative) highlight similar steric challenges in forming thioamide linkages .

Stability and Handling

This compound is less stable than primary Grignard reagents, with tendencies to undergo β-hydride elimination or disproportionation. Storage at −20°C in THF is recommended, whereas n-pentylmagnesium bromide remains stable at 0°C for weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.